3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one is a chemical compound that belongs to the pyrazinone family. This compound is characterized by the presence of chlorine and fluorine atoms attached to a pyrazinone ring, making it a halogenated derivative. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline and 3,5-dichloropyrazine.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Synthetic Route: The synthetic route may include steps like halogenation, nucleophilic substitution, and cyclization to form the pyrazinone ring.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrazinones.
Scientific Research Applications
3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one has several scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various reactions.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may have applications in the development of new drugs for treating diseases such as cancer and microbial infections.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The specific pathways and targets depend on the context of its use, whether in biological research or medicinal applications.
Comparison with Similar Compounds
3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one can be compared with other similar compounds, such as:
3,5-Dichloropyrazin-2(1H)-one: This compound lacks the fluorophenyl group, making it less complex and potentially less reactive.
6-(3-Fluorophenyl)-1-methylpyrazin-2(1H)-one: This compound lacks the chlorine atoms, which may affect its reactivity and interactions with other molecules.
3,5-Dichloro-1-methylpyrazin-2(1H)-one:
The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, which impart distinct chemical and physical properties, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C11H7Cl2FN2O |
---|---|
Molecular Weight |
273.09 g/mol |
IUPAC Name |
3,5-dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2-one |
InChI |
InChI=1S/C11H7Cl2FN2O/c1-16-8(6-3-2-4-7(14)5-6)9(12)15-10(13)11(16)17/h2-5H,1H3 |
InChI Key |
GTIUBLJJBMCCMB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=C(C1=O)Cl)Cl)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.